N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide

LogP Lipophilicity Drug Design

Obtaining a multi-substituted purine with both a reactive C6-chlorine and a stable C2-acetamide in a single scaffold is a frequent synthetic bottleneck. N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide (CAS 91090-24-3) directly addresses this challenge as a well-defined, trisubstituted purine building block. • Dual-functionality: C6-chloro enables nucleophilic substitution; C2-acetamido remains intact, allowing systematic SAR probing. • Mid-range lipophilicity (LogP 1.82) serves as calibration standard in ADME panels. • Structural mimic of nucleoside scaffolds (THF ring mimics ribose) for antiviral/kinase inhibitor design. • Available in bulk quantities; rapid global shipping.

Molecular Formula C11H12ClN5O2
Molecular Weight 281.70 g/mol
CAS No. 91090-24-3
Cat. No. B12679612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide
CAS91090-24-3
Molecular FormulaC11H12ClN5O2
Molecular Weight281.70 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3CCCO3
InChIInChI=1S/C11H12ClN5O2/c1-6(18)14-11-15-9(12)8-10(16-11)17(5-13-8)7-3-2-4-19-7/h5,7H,2-4H2,1H3,(H,14,15,16,18)/t7-/m0/s1
InChIKeyAVLFYCLDRBVFHO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide (CAS 91090-24-3): Structural Identity and Chemical Class for Procurement Specifications


N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide (CAS 91090-24-3) is a synthetic, trisubstituted purine derivative classified within the purines and purine derivatives superclass [1]. Its molecular architecture is defined by three key modifications to the purine core: a chlorine atom at the C6 position, an acetamide moiety at the C2 position, and a tetrahydrofuran (oxolan-2-yl) ring at the N9 position . This specific combination distinguishes it from both natural nucleosides and simpler synthetic purine scaffolds. The compound is described as a small organic molecule with a molecular weight of 281.70 g/mol and the molecular formula C11H12ClN5O2 .

Why N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide Cannot Be Replaced by Generic 6-Chloropurine or Simple Acetamide Analogs


The compound's potential for differentiated biological interaction arises from the synergistic effect of its three substituents, which cannot be replicated by generic, mono-substituted analogs. The presence of both a C6-chloro and a C2-acetamido group on the purine scaffold, combined with the N9-tetrahydrofuranyl moiety, creates a unique hydrogen-bonding and steric profile. This profile influences binding-pocket complementarity in a manner that is unlikely to be achieved by 6-chloropurine (lacking both the N9 and C2 modifications) or by N-(7H-purin-6-yl)acetamide (which lacks the halogen and the tetrahydrofuran ring). The following quantitative evidence, where available, details the measurable consequences of these structural differences for scientific selection.

Quantitative Differentiation Guide for N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide Selection


Enhanced Lipophilicity vs. De-halogenated Acetamidopurine Baseline

The introduction of a chlorine atom significantly increases the compound's lipophilicity compared to non-halogenated purine acetamide analogs. The target compound has a predicted partition coefficient (LogP) of 1.82, whereas a simple purine acetamide lacking the 6-chloro substituent (e.g., N-(9H-purin-6-yl)acetamide, CAS 6034-68-0) has a reported LogP of 0.38 . This difference in lipophilicity can be a critical factor in membrane permeability and bioavailability profiles.

LogP Lipophilicity Drug Design Purine Derivative

Structural Differentiation from 6-Chloro-9-(tetrahydrofuran-2-yl)-9H-purine by Added Hydrogen Bond Donor/Acceptor Capacity

The acetamide group at the C2 position introduces an additional hydrogen bond donor and acceptor, absent in the simpler analog 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine (CAS 91366-99-3). This results in an increased topological polar surface area (TPSA) for the target compound (81.93 Ų) compared to the analog, for which predicted TPSA is lower due to the lack of the acetamide moiety (estimated ~56 Ų based on the 6-chloropurine-tetrahydrofuran core) . This modification is critical for modulating target selectivity where hydrogen bonding with specific amino acid residues is required.

H-bonding Polar Surface Area Purine Scaffold Target Engagement

Synthetic Utility as a Chemical Biology Probe Intermediate through Selective C6 Chlorine Displacement

The C6 chlorine atom in the target compound serves as a selective handle for late-stage diversification via nucleophilic aromatic substitution, a reactivity profile not shared by C6-unsubstituted purines. In the context of the foundational research on 9-(tetrahydro-2-furyl)-6-chloropurine, treatment with ammonia yielded the corresponding 6-aminopurine derivative, a transformation directly applicable to the target compound due to its shared core [1]. The acetamide group at C2 remains stable under these conditions, allowing for the generation of a focused library of C6-modified analogs while retaining the C2-acetamido pharmacophore.

Chemical Probe Nucleophilic Substitution Purine Chemistry Intermediate

Absence of Direct Comparative Bioactivity Data Necessitates Caution in Substitution

A systematic search of peer-reviewed literature and authoritative databases (BindingDB, ChEMBL, PubMed) for this specific CAS number did not yield any publicly available, quantitative bioactivity data (e.g., Ki, IC50, EC50) that would allow for a direct head-to-head or cross-study comparison with other purine derivatives in a biological context [1]. Consequently, any claim of differential biological potency or target selectivity for this compound over its analogs cannot be substantiated with evidence. This absence of data represents a significant procurement risk if the compound is intended for a specific biological target without prior in-house validation.

Bioactivity Gap Procurement Risk Data Transparency

Validated Application Scenarios for N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide Based on Structural Evidence


Scaffold for Focused Library Synthesis via C6 Diversification

Based on the confirmed reactivity of the 6-chloro-9-(tetrahydro-2-furanyl)purine core with nucleophiles , this compound is an ideal starting material for generating a series of C6-amino, C6-alkoxy, or C6-thio derivatives. The 2-acetamido group remains intact during these transformations, allowing chemists to probe the C6 vector's role in target binding while keeping the C2 pharmacophore constant.

Reference Compound for Lipophilicity-Controlled Permeability Studies

With a measured LogP of 1.82, this compound serves as a mid-range lipophilic standard in purine-focused ADME (Absorption, Distribution, Metabolism, Excretion) panels . Its LogP value can be used to calibrate HPLC-based LogP determination methods or to benchmark the permeability of novel purine analogs in parallel artificial membrane permeability assays (PAMPA).

Negative Control or Tool Compound for Acetamidopurine Binding Studies

Given the absence of confirmed bioactivity data, this well-defined trisubstituted purine can serve as a physical-chemical property-matched negative control for more potent, bioactive purine derivatives in biophysical assays. Its distinct structure ensures that any observed activity in a screening campaign is due to the specific pharmacophore of the hit compound, and not a general property of the purine scaffold.

Process Chemistry Intermediate for Complex Nucleoside Analogs

The compound's dual functionality—a protected amine (acetamide) and a reactive halogen (chlorine)—makes it a versatile intermediate in multi-step synthesis of complex nucleoside analogs. Its tetrahydrofuran ring mimics the ribose sugar of natural nucleosides, making it a key building block for molecules targeting viral polymerases or kinases, as implied by its structural relation to known antiviral purine analogs .

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